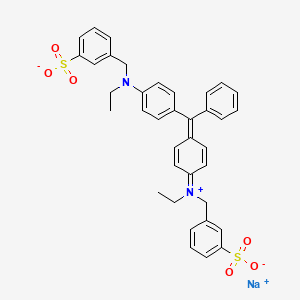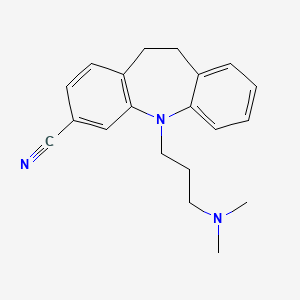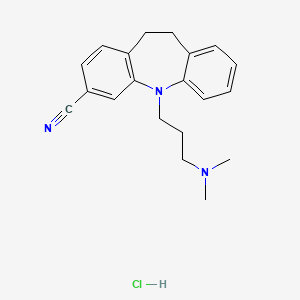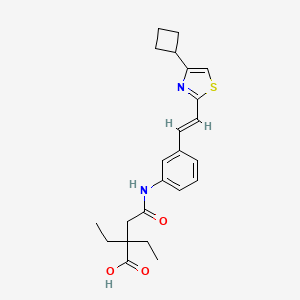
Cinalukast
Overview
Description
Cinalukast is a small molecule drug primarily used in the treatment of asthma. It functions as a selective antagonist of leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway . By inhibiting the actions of leukotriene D4, this compound prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinalukast can be synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Coupling with succinanilic acid: The final step involves coupling the vinylated thiazole with succinanilic acid under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Cinalukast has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Explored for its potential in treating other inflammatory conditions beyond asthma, such as allergic rhinitis and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new therapeutic agents targeting leukotriene receptors
Mechanism of Action
Cinalukast exerts its effects by binding to the cysteinyl leukotriene receptor, CysLT1, in the human airway. This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation. By antagonizing leukotriene D4 at this receptor, this compound prevents these pathological changes, thereby alleviating the symptoms of asthma .
Comparison with Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in asthma treatment.
Zafirlukast: Similar in function, used for asthma management.
Pranlukast: Also a leukotriene receptor antagonist with similar applications
Comparison:
Cinalukast vs. Montelukast: Both target the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetics and side effect profile.
This compound vs. Zafirlukast: Similar mechanisms of action, but differences in their chemical structures lead to variations in their efficacy and duration of action.
This compound vs. Pranlukast: Both are effective in managing asthma, but this compound’s unique structure may offer distinct advantages in certain patient populations
This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKNPGKXJAIDV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045742 | |
| Record name | Cinalukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-04 g/L | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
| Record name | Cinalukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128312-51-6 | |
| Record name | Cinalukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128312-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinalukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinalukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinalukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINALUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cinalukast exert its effects at the molecular level?
A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].
Q2: Has the potential of this compound to shift its activity towards other targets been investigated?
A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].
Q3: Are there any studies looking at the impact of this compound on erythrocyte death?
A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.
Q4: What are the potential benefits of developing formulations with improved delivery of this compound?
A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
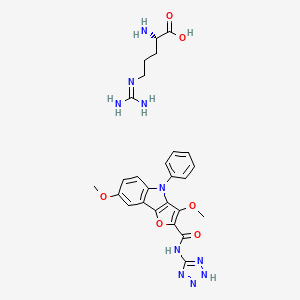
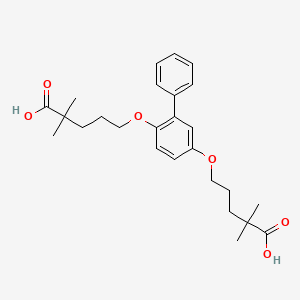
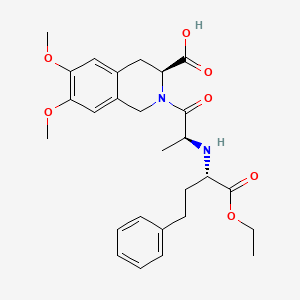
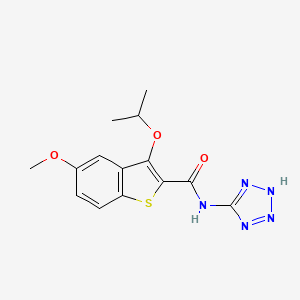
![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)

![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)


